molecular formula C8H6ClN3 B15219516 5-Chloro-8-methylpyrido[2,3-d]pyridazine

5-Chloro-8-methylpyrido[2,3-d]pyridazine

Cat. No.: B15219516
M. Wt: 179.60 g/mol
InChI Key: WSBGMKDBXCIBEH-UHFFFAOYSA-N
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Description

5-Chloro-8-methylpyrido[2,3-d]pyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methylpyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-6-phenyl-3(2H)-pyridazinone with arylidene substituted meldrum’s acid . The reaction conditions often include refluxing in solvents like xylene and the use of bases to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-8-methylpyrido[2,3-d]pyridazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is being investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its derivatives are explored for their potential use as herbicides and pesticides .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-8-methylpyrido[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-8-methylpyrido[2,3-d]pyridazine

InChI

InChI=1S/C8H6ClN3/c1-5-7-6(3-2-4-10-7)8(9)12-11-5/h2-4H,1H3

InChI Key

WSBGMKDBXCIBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N1)Cl)C=CC=N2

Origin of Product

United States

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